8-Bromohypoxanthine

Antimalarial drug discovery Purine phosphoribosyltransferase Structure-activity relationship

8-Bromohypoxanthine is NOT interchangeable with unmodified hypoxanthine or guanine. The C8-bromine introduces halogen bonding potential, alters enzyme inhibition profiles (e.g., Ki shifts in 6-oxopurine phosphoribosyltransferases), and provides an orthogonal leaving group for nucleophilic displacement (58–89% yields to 8-alkylamino/8-alkoxy derivatives). For SAR campaigns, antimalarial inhibitor design, or PNP mechanistic studies—standard hypoxanthine cannot replicate this reactivity. Secure the genuine halogenated building block; request a quotation or order online.

Molecular Formula C5H3BrN4O
Molecular Weight 215.01 g/mol
CAS No. 56046-36-7
Cat. No. B1496474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromohypoxanthine
CAS56046-36-7
Molecular FormulaC5H3BrN4O
Molecular Weight215.01 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=O)N1)NC(=N2)Br
InChIInChI=1S/C5H3BrN4O/c6-5-9-2-3(10-5)7-1-8-4(2)11/h1H,(H2,7,8,9,10,11)
InChIKeyIZBNLPSFAGAYBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromohypoxanthine (CAS 56046-36-7): A Halogenated Purine Base for Nucleoside Analog Development and Enzyme Probe Research


8-Bromohypoxanthine (CAS 56046-36-7) is an 8-bromo-substituted derivative of the naturally occurring purine base hypoxanthine, with the molecular formula C5H3BrN4O and a molecular weight of 215.01 g/mol [1]. This halogenated analog features bromine substitution at the C8 position of the purine ring, which confers distinct physicochemical properties including a computed XLogP3-AA of 0.5 and a topological polar surface area of 70.1 Ų [1]. The compound has been assigned NSC number 112525 by the National Cancer Institute for screening evaluation . As a modified 6-oxopurine scaffold, 8-bromohypoxanthine serves both as a versatile synthetic intermediate for constructing diverse C8-substituted purine nucleoside libraries and as a mechanistic probe for investigating structure-activity relationships in purine-metabolizing enzymes [2].

Why 8-Bromohypoxanthine Cannot Be Replaced by Unsubstituted Hypoxanthine or Other 6-Oxopurines in Specialized Applications


Generic substitution with unmodified hypoxanthine or other natural 6-oxopurine bases (guanine, xanthine) is not a viable strategy when the research or industrial objective involves the specific molecular recognition properties conferred by C8-halogenation. Quantitative enzyme inhibition data demonstrate that the 8-bromo modification fundamentally alters ligand binding behavior: acyclic nucleoside bisphosphonates (ANbPs) bearing 8-bromo-substituted 6-oxopurine bases exhibit higher Ki values (weaker inhibition) against Plasmodium falciparum and P. vivax 6-oxopurine phosphoribosyltransferases compared to their guanine- or hypoxanthine-bearing counterparts, with the lowest Ki values for the natural-base series reaching 0.1 μM and 0.2 μM respectively [1]. Furthermore, the 8-bromo substituent introduces a chemically orthogonal handle for downstream derivatization—undergoing nucleophilic displacement to generate 8-alkylamino-, 8-alkoxy-, and other C8-modified purine nucleosides in high yields (58–89%) [2]—a synthetic versatility entirely absent in unsubstituted hypoxanthine. These functional divergences, grounded in the altered electronic and steric profile of the purine scaffold, render 8-bromohypoxanthine non-interchangeable with its non-halogenated analogs in structure-activity relationship campaigns, targeted inhibitor design, and nucleoside analog synthesis workflows.

8-Bromohypoxanthine: Quantitative Comparative Evidence for Differentiated Procurement Decisions


Enzyme Inhibition Profiling: 8-Bromo vs. Guanine/Hypoxanthine 6-Oxopurine Bases in Antimalarial Phosphoribosyltransferase Assays

In a direct head-to-head comparison within a single study, acyclic nucleoside bisphosphonates (ANbPs) bearing 8-bromo-substituted 6-oxopurine bases were evaluated alongside those bearing guanine and hypoxanthine bases as inhibitors of Plasmodium falciparum (Pf) and Plasmodium vivax (Pv) 6-oxopurine phosphoribosyltransferases. The ANbPs containing the 8-bromo-modified base exhibited higher Ki values relative to those with natural guanine or hypoxanthine bases [1]. The lowest Ki values achieved across the full ANbP series—corresponding to natural-base-bearing compounds—were 0.1 μM for Pf and 0.2 μM for Pv enzymes [1].

Antimalarial drug discovery Purine phosphoribosyltransferase Structure-activity relationship

Purine Nucleoside Phosphorylase (PNP) Inhibition: 8-Bromohypoxanthine vs. Natural Substrate Inosine

8-Bromohypoxanthine was evaluated for inhibitory activity against purine nucleoside phosphorylase (PNP), a key enzyme in purine salvage pathways, using an assay that measures conversion of [8-¹⁴C]-inosine to [8-¹⁴C]-hypoxanthine. The compound exhibited an IC₅₀ of 1.33 μM (1,330 nM) under these experimental conditions [1]. In a separate competitive inhibition assay using human erythrocyte PNP with guanosine as substrate, 8-bromohypoxanthine showed a Ki value of 290 μM [1].

Enzyme inhibition Purine metabolism Nucleoside analog

Physicochemical Differentiation: 8-Bromohypoxanthine Lipophilicity and Polar Surface Area vs. Unsubstituted Hypoxanthine

The C8-bromine substitution fundamentally alters the computed physicochemical profile of the hypoxanthine scaffold. 8-Bromohypoxanthine has a calculated XLogP3-AA of 0.5 and a topological polar surface area (TPSA) of 70.1 Ų [1]. In contrast, unsubstituted hypoxanthine (CAS 68-94-0) exhibits an XLogP of −0.4 to −0.7 and a TPSA of approximately 70–74 Ų (with the polar surface area being comparable but the lipophilicity substantially lower) [2].

Drug-likeness prediction Medicinal chemistry Property-based design

Synthetic Utility as a Versatile C8 Diversification Intermediate: 8-Bromohypoxanthine vs. Unsubstituted Hypoxanthine

The C8-bromine atom of 8-bromohypoxanthine serves as a chemically orthogonal leaving group that enables nucleophilic aromatic substitution, a reactivity profile completely absent in unsubstituted hypoxanthine. This bromine handle permits direct regioselective halogenation and subsequent displacement with nucleophiles to generate 8-alkylamino- and 8-alkoxypurine ribonucleosides [1]. The synthetic sequence yields these diversified products in 58–89% yield with high purity [1].

Nucleoside synthesis Purine functionalization Medicinal chemistry

8-Bromohypoxanthine: Evidence-Backed Application Scenarios for Research and Industrial Use


Medicinal Chemistry: Synthesis of C8-Diversified Purine Nucleoside Libraries

8-Bromohypoxanthine serves as the key synthetic intermediate for generating structurally diverse 8-substituted purine ribonucleosides. As demonstrated in the literature, the C8-bromine undergoes nucleophilic displacement with amines and alkoxides to produce 8-alkylamino- and 8-alkoxypurine derivatives in 58–89% yields [1]. This synthetic pathway is not accessible from unsubstituted hypoxanthine, making 8-bromohypoxanthine an essential building block for medicinal chemistry groups pursuing structure-activity relationship studies on purine-based kinase inhibitors, adenosine receptor ligands, or nucleoside antiviral/anticancer agents.

Enzymology: Mechanistic Probe for Purine-Metabolizing Enzyme Studies

8-Bromohypoxanthine acts as a measurable ligand for purine nucleoside phosphorylase (PNP), with a documented IC₅₀ of 1.33 μM in [8-¹⁴C]-inosine conversion assays and a Ki of 290 μM against human erythrocyte PNP [2]. Unlike natural hypoxanthine, which serves as a PNP substrate, the 8-bromo analog can function as a competitive inhibitor, enabling researchers to dissect substrate recognition determinants in purine salvage pathway enzymes. Additionally, data from 6-oxopurine phosphoribosyltransferase assays indicate that the 8-bromo modification alters inhibitor binding relative to natural bases [3], supporting its use in comparative enzymology studies.

Antimalarial Drug Discovery: Scaffold for Phosphoribosyltransferase Inhibitor Optimization

The 8-bromo-substituted 6-oxopurine scaffold has been directly evaluated in the context of antimalarial drug discovery, with acyclic nucleoside bisphosphonate derivatives tested as inhibitors of Plasmodium falciparum and Plasmodium vivax 6-oxopurine phosphoribosyltransferases [3]. The comparative data demonstrate that the 8-bromo base confers distinct binding properties relative to guanine and hypoxanthine bases [3]. Researchers developing inhibitors targeting parasite purine salvage enzymes can utilize 8-bromohypoxanthine as a starting point for exploring halogen-dependent structure-activity relationships.

Biophysical Chemistry: Halogen Bonding Studies in Nucleobase Recognition

The presence of a C8-bromine substituent introduces halogen bonding potential to the hypoxanthine scaffold—an interaction mode not possible with unsubstituted hypoxanthine or non-halogenated purine analogs. Given the established role of halogen bonding in modulating nucleobase recognition and protein-ligand interactions, 8-bromohypoxanthine represents a valuable tool compound for investigating how halogen substituents influence nucleic acid base pairing fidelity, enzyme active site complementarity, and supramolecular assembly in crystalline nucleobase systems.

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